molecular formula C14H19NO4 B6644927 (2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid

(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid

Cat. No.: B6644927
M. Wt: 265.30 g/mol
InChI Key: LPGUCVBOWJQEGS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. HMB has been extensively studied for its potential uses in sports nutrition, muscle wasting diseases, and other health conditions.

Mechanism of Action

The exact mechanism of action of (2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid is not fully understood, but it is believed to work through several different pathways. This compound may increase protein synthesis and decrease protein breakdown, leading to an overall increase in muscle mass. This compound may also activate the mTOR signaling pathway, which is involved in muscle growth and repair. This compound may also have anti-inflammatory and antioxidant effects, which may contribute to its health benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound may increase muscle mass, strength, and power in athletes. This compound may also reduce muscle loss and improve muscle function in muscle wasting diseases. This compound may improve bone health by increasing bone mineral density. This compound may also reduce inflammation and improve immune function.

Advantages and Limitations for Lab Experiments

(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid has several advantages for lab experiments. This compound is a well-studied compound with a known mechanism of action. This compound is also readily available and easy to administer. However, there are some limitations to using this compound in lab experiments. This compound may have different effects in different cell types or animal models. This compound may also have different effects depending on the dose or duration of treatment.

Future Directions

There are several future directions for research on (2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid. One area of research is to better understand the mechanisms of action of this compound. Another area of research is to explore the potential uses of this compound in other health conditions, such as neurodegenerative diseases or cancer. Additionally, future research may focus on optimizing the dose and duration of this compound treatment for maximum health benefits.

Synthesis Methods

(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid can be synthesized from leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproic acid (KIC) by the enzyme branched-chain amino acid transaminase. KIC is then converted to this compound by the enzyme alpha-ketoisocaproate dioxygenase. This compound can also be synthesized from the condensation of 3-methyl-2-oxovaleric acid and benzoyl chloride.

Scientific Research Applications

(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid has been extensively studied for its potential uses in sports nutrition, muscle wasting diseases, and other health conditions. In sports nutrition, this compound has been shown to increase muscle mass, strength, and power in athletes. In muscle wasting diseases, this compound has been shown to reduce muscle loss and improve muscle function. This compound has also been studied for its potential uses in improving bone health, reducing inflammation, and improving immune function.

Properties

IUPAC Name

(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-4-5-11(14(18)19)15-13(17)10-6-7-12(16)9(2)8-10/h6-8,11,16H,3-5H2,1-2H3,(H,15,17)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGUCVBOWJQEGS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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